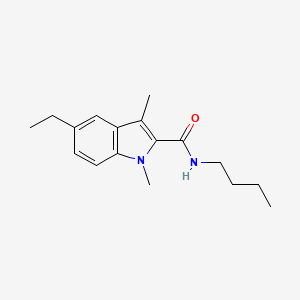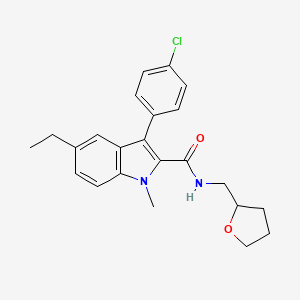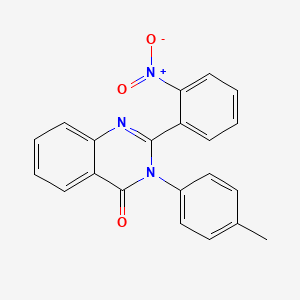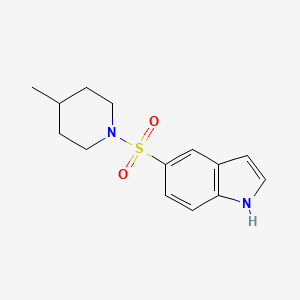![molecular formula C20H18FN5O3S2 B10868895 N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-4-fluorobenzamide](/img/structure/B10868895.png)
N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-({[(4-FLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structural features of this compound, including the pyrimidinyl and benzenesulfonamide moieties, contribute to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-({[(4-FLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidinyl moiety: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the benzenesulfonamide group: This step often involves sulfonation reactions using sulfonyl chlorides in the presence of a base.
Coupling reactions: The final compound is formed by coupling the pyrimidinyl and benzenesulfonamide intermediates using carbothioylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-({[(4-FLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can be used to modify the compound’s electronic properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential use as an antimicrobial or anticancer agent.
Industry: Applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides inhibit the synthesis of folic acid in bacteria, leading to their antimicrobial effects. The compound might interact with enzymes or receptors, disrupting normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic.
Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.
Uniqueness
N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-({[(4-FLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE is unique due to its specific structural features, such as the fluorobenzoyl and carbothioyl groups, which might confer distinct biological activities compared to other sulfonamides.
Properties
Molecular Formula |
C20H18FN5O3S2 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]-4-fluorobenzamide |
InChI |
InChI=1S/C20H18FN5O3S2/c1-12-11-13(2)23-19(22-12)26-31(28,29)17-9-7-16(8-10-17)24-20(30)25-18(27)14-3-5-15(21)6-4-14/h3-11H,1-2H3,(H,22,23,26)(H2,24,25,27,30) |
InChI Key |
FDAZXXNCXCVFSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-3-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one](/img/structure/B10868813.png)

![methyl 5-{(2S,3R,4S)-3-hydroxy-4-[(phenylcarbonyl)amino]tetrahydrothiophen-2-yl}pentanoate](/img/structure/B10868825.png)

![N-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B10868836.png)
![Acetamide, N-[4-[2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)thio]acetyl]phenyl]-](/img/structure/B10868838.png)
![4-{2-[(Cyclopropylcarbamothioyl)amino]ethyl}benzenesulfonamide](/img/structure/B10868844.png)
![ethyl 4-{[5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indol-2-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B10868853.png)

![2-{[5-(4-methoxyphenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B10868867.png)


![3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-5-benzyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10868875.png)
![2-chloro-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)propanamide](/img/structure/B10868877.png)
